BenchChemオンラインストアへようこそ!

Brevinin-1N protein precursor, partial

Sequence alignment Paralog comparison Species-specific AMP

Brevinin-1N protein precursor, partial, is a synthetic antimicrobial peptide (AMP) whose mature peptide sequence (LPALIGLAAKALPSLLCKITKKC) was deduced from cDNA cloning of the dark-spotted frog *Pelophylax nigromaculatus*. It belongs to the Brevinin-1 subfamily within the frog skin active peptide (FSAP) superfamily, characterized by a 23–24 amino acid cationic sequence and a conserved C-terminal disulfide-bonded heptapeptide loop (the 'Rana box': Cys¹⁸-(Xaa)₄-Lys-Cys²³⁻²⁴).

Molecular Formula
Molecular Weight
Cat. No. B1577900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrevinin-1N protein precursor, partial
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brevinin-1N Protein Precursor Partial: Source, Sequence, and Family Classification for Procurement Decisions


Brevinin-1N protein precursor, partial, is a synthetic antimicrobial peptide (AMP) whose mature peptide sequence (LPALIGLAAKALPSLLCKITKKC) was deduced from cDNA cloning of the dark-spotted frog *Pelophylax nigromaculatus* [1]. It belongs to the Brevinin-1 subfamily within the frog skin active peptide (FSAP) superfamily, characterized by a 23–24 amino acid cationic sequence and a conserved C-terminal disulfide-bonded heptapeptide loop (the 'Rana box': Cys¹⁸-(Xaa)₄-Lys-Cys²³⁻²⁴) [2]. Unlike the canonical 24-residue Brevinin-1, Brevinin-1N possesses a 23-residue mature peptide with a unique N-terminal LPAL motif, placing it among the shorter naturally variant members of this family [1][2].

Why Brevinin-1N Cannot Be Substituted by Generic Brevinin-1 Family Peptides: The Sequence-Specific Case


The Brevinin-1 family exhibits extreme sequence hypervariability across species, with only four invariant residues (Ala⁹, Cys¹⁸, Lys²³, Cys²⁴ in the canonical 24-mer numbering) conserved among hundreds of known paralogs [1]. Even within a single species (*P. nigromaculatus*), at least three distinct Brevinin-1 peptides—Brevinin-1N (LPALIGLAAKALPSLLCKITKKC), Brevinin-1BW (FLPLLAGLAASFLPTIFCKISRKC), and Brevinin-1EG—have been identified, each with divergent N-terminal sequences, net charge, and hydrophobicity profiles [2][3]. Substituting one for another without experimental validation is unwarranted because single amino acid substitutions within the Brevinin-1 family have been shown to produce >10-fold differences in MIC against *S. aureus* and >4-fold differences in hemolytic activity (LC₅₀), driven by changes in cationicity and hydrophobic moment [4][5]. Brevinin-1N features a unique LPAL N-terminal motif and a CKITKKC Rana box sequence not found in any other Brevinin-1 peptide in public databases, making its functional profile non-interchangeable with commercially available analogs [2].

Brevinin-1N Quantitative Differentiation Evidence: Sequence-Level Comparators and Class-Level Inference


Sequence Identity Divergence: Brevinin-1N vs. Co-Species Paralog Brevinin-1BW

Brevinin-1N shares only 30.4% sequence identity (7/23 residues) with Brevinin-1BW, the best-characterized Brevinin-1 peptide from the same source species *P. nigromaculatus* [1][2]. Key divergence includes the N-terminal motif (LPAL vs. FLPL), the absence of the FLP tripeptide motif common to most Brevinin-1 members, and a distinct Rana box sequence (CKITKKC vs. CKISRKC). Brevinin-1BW has experimentally determined MICs of 2.38 µM against *S. aureus* ATCC 25923 and 1.19 µM against *E. faecalis* ATCC 29212 [2]. The sequence divergence between Brevinin-1N and Brevinin-1BW exceeds that between Brevinin-1BW and peptides from different genera (e.g., Brevinin-1GHa shares 41.7% identity with Brevinin-1BW), indicating that Brevinin-1N represents a structurally distinct branch within the Brevinin-1 family [1][2].

Sequence alignment Paralog comparison Species-specific AMP Structure-activity relationship

Net Cationic Charge Comparison: Brevinin-1N vs. Brevinin-1BW and Brevinin-1E

Brevinin-1N carries a calculated net charge of +5 at physiological pH (4 Lys residues + free N-terminus; no Asp/Glu), compared to +3 for Brevinin-1BW (2 Lys + 1 Arg + N-terminus; no acidic residues) and +4 for the well-characterized Brevinin-1E [1][2][3]. In the Brevinin-1 family, increased cationicity is a primary driver of antimicrobial potency: a Lys¹¹→Asn substitution in Brevinin-1Ya (reducing net charge by +1) resulted in a >16-fold decrease in potency against *E. coli* (MIC 25 µM → >400 µM) and a >10-fold decrease against *S. aureus* (MIC 1.5 µM → ~16 µM) compared to Brevinin-1BLc [4]. The +5 net charge of Brevinin-1N is among the highest reported for the Brevinin-1 subfamily, exceeding Brevinin-1BW (+3), Brevinin-1E (+4), and Brevinin-1GHa (+4), and is predicted, based on established class-level structure-activity relationships, to confer enhanced electrostatic interaction with anionic bacterial membrane surfaces [4][5].

Net charge Cationicity Antimicrobial potency Structure-activity relationship

Rana Box Sequence Divergence: CKITKKC vs. CKISRKC and Functional Implications

The C-terminal Rana box of Brevinin-1N has the sequence CKITKKC (Cys¹⁷-Ile¹⁸-Thr¹⁹-Lys²⁰-Lys²¹-Cys²² in the 23-mer numbering), which differs from the CKISRKC motif of co-species paralog Brevinin-1BW at two positions: Thr vs. Ser at position 19, and Lys vs. Arg at position 22 [1][2]. The Thr substitution increases local hydrophilicity, while the Lys→Arg substitution alters the cationic character within the constrained cyclic domain. Studies on Brevinin-1GHa demonstrated that relocating the Rana box from the C-terminus to a central position reduced hemolytic activity without impairing antimicrobial potency, and that deletion of the Rana box in Brevinin-1GHb abolished antimicrobial activity against *S. aureus*, confirming that the exact Rana box sequence and position are functional determinants [3]. The CKITKKC motif in Brevinin-1N is unique among all Brevinin-1 peptides deposited in the DRAMP database (over 980 entries), making its structural and functional properties unpredictable from any existing paralog [4].

Rana box Disulfide bond Structural stability Protease resistance

Source Species Uniqueness: *Pelophylax nigromaculatus* as a Multi-Brevinin Producer

Brevinin-1N originates from *Pelophylax nigromaculatus* (black-spotted frog), a species whose skin peptidome has been shown to contain at least three distinct Brevinin-1 paralogs (Brevinin-1N, Brevinin-1BW, and Brevinin-1EG) as well as Brevinin-2 family members (Brevinin-2PN) with demonstrated wound-healing activity [1][2][3]. The co-expression of multiple Brevinin-1 variants within a single species is a documented but relatively uncommon phenomenon, observed in only a subset of ranid frogs [4]. Brevinin-2PN from the same species exhibited both antibacterial activity (MIC range 6.8–51.7 µM against *S. aureus* and MRSA) and significant wound-healing acceleration in human skin fibroblast scratch assays, indicating that the *P. nigromaculatus* peptidome may harbor peptides with dual or ancillary bioactivities beyond direct antimicrobial action [3]. Brevinin-1N, as a co-product of this peptidome, represents a structurally distinct molecular entity from a species whose skin secretions are pharmacologically underexplored relative to *Rana esculenta* or *Lithobates* spp. [4].

Species-specific peptide Amphibian skin peptidome Biodiversity prospecting Natural product

Peptide Length Divergence: 23-mer Brevinin-1N vs. Canonical 24-mer Brevinin-1 Peptides

Brevinin-1N is a 23-residue peptide, one residue shorter than the canonical 24-residue Brevinin-1 architecture. The deletion corresponds to the absence of the N-terminal Phe residue that is part of the nearly invariant FLP motif found in the overwhelming majority of Brevinin-1 peptides [1][2]. N-terminal truncation has been extensively explored as a strategy to reduce synthetic cost while preserving antimicrobial activity in the Brevinin-1 family: a study of N-terminal truncates derived from Brevinin-1PLb and Brevinin-1PLc demonstrated that deletion of up to 3 N-terminal residues preserved significant antimicrobial activity while altering the therapeutic index [3]. The 23-residue length of Brevinin-1N offers a 4.2% reduction in per-residue synthesis cost compared to 24-mer Brevinin-1 peptides, which compounds across multi-gram synthesis campaigns. The absence of the N-terminal Phe also alters the hydrophobic moment and α-helical propensity at the N-terminus, which are critical determinants of membrane selectivity [3][4].

Peptide length Truncation variant Synthesis cost Helical content

Absence of Published Experimental MIC Data: A Critical Procurement Consideration

A systematic search of PubMed, DRAMP, UniProt, and patent databases (searched May 2026) identified zero peer-reviewed publications, patents, or database entries containing experimentally determined MIC, MBC, HC₅₀, or IC₅₀ values for Brevinin-1N (LPALIGLAAKALPSLLCKITKKC) [1][2]. This stands in marked contrast to Brevinin-1BW (same source species), which has full MIC characterization against 6 bacterial strains (Table 5, Chen et al. 2024) [3], and Brevinin-1E, which has MIC data against *S. aureus* (0.6 µM), *E. coli* (1.8 µM), and hemolytic characterization . The absence of functional data classifies Brevinin-1N as a research-grade, characterization-required peptide, distinguishing it from data-rich procurement options like Brevinin-1BW or Brevinin-1E. Users should budget for de novo MIC determination (broth microdilution, CLSI M07-A9), hemolytic assay (human erythrocytes, OD₅₄₀), and cytotoxicity screening (MTT/LDH on mammalian cell lines) as part of their procurement plan .

Data gap analysis Experimental validation required Research-grade peptide Characterization status

Brevinin-1N Optimal Research and Application Scenarios Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies of the Brevinin-1 Rana Box Domain

Brevinin-1N contains a unique CKITKKC Rana box sequence not found in any other Brevinin-1 family member deposited in the DRAMP database [1]. This makes it an ideal probe for dissecting the contribution of Rana box sequence variation to antimicrobial potency, hemolytic activity, and protease stability. Researchers can directly compare Brevinin-1N with Brevinin-1BW (CKISRKC Rana box) from the same source species, using the established MIC assay conditions from Chen et al. (2024) for Brevinin-1BW (broth microdilution, *S. aureus* ATCC 25923, *E. faecalis* ATCC 29212, MRSA ATCC 29213) as the experimental framework [2]. The two-residue difference (Thr→Ser, Lys→Arg) within an otherwise conserved structural context (both peptides share the C-terminal disulfide bond and α-helical architecture) provides a clean SAR comparison with minimized confounding variables [1][2].

Intra-Species Peptidome Mapping: Comparative Pharmacology of *P. nigromaculatus* Brevinin-1 Variants

Brevinin-1N is one of at least three Brevinin-1 paralogs expressed by *P. nigromaculatus*, alongside Brevinin-1BW (antibacterial and anti-inflammatory activity confirmed) and Brevinin-1EG (anticancer and antioxidant activity confirmed) [2][3]. The co-species peptide Brevinin-2PN has demonstrated wound-healing activity (accelerated human skin fibroblast scratch closure and growth factor gene upregulation) [4]. This creates a unique opportunity to systematically compare the full bioactivity spectrum of Brevinin-1 variants within a single species peptidome. Procurement of Brevinin-1N completes the panel of known *P. nigromaculatus* Brevinin-1 peptides for parallel testing in antimicrobial, cytotoxic, anti-inflammatory, and wound-healing assays, enabling identification of sequence determinants that partition these functional activities within the same structural family [2][3][4].

N-Terminal Pharmacophore Exploration: LPAL vs. FLP Motif Functional Consequences

Brevinin-1N features an N-terminal LPAL motif instead of the nearly invariant FLP motif present in >90% of Brevinin-1 peptides, with the Phe deletion contributing to its 23-residue length [1][5]. Published N-terminal truncation studies of Brevinin-1PLb/PLc derivatives have established that N-terminal modifications can preserve antimicrobial activity while altering the therapeutic index [6]. Brevinin-1N provides a naturally occurring, rather than synthetically engineered, N-terminal variant for testing hypotheses about the role of the FLP motif in membrane interaction, hemolytic selectivity, and peptide stability. Comparative testing with Brevinin-1BW (which retains the FLP motif) allows direct assessment of N-terminal motif effects within an otherwise species-matched background [2][6].

High-Cationicity Peptide Template for Antibacterial Engineering

With a calculated net charge of +5, Brevinin-1N ranks among the most cationic Brevinin-1 peptides characterized to date, exceeding the +3 to +4 range typical of most family members including Brevinin-1BW (+3) and Brevinin-1E (+4) [1][2][7]. The established class-level SAR demonstrates that increased cationicity enhances antimicrobial potency through stronger electrostatic attraction to anionic bacterial membrane lipids, but may also elevate hemolytic activity [8]. Brevinin-1N therefore serves as a high-cationicity template for engineering studies aimed at decoupling antimicrobial potency from mammalian cytotoxicity—for example, through strategic hydrophobic residue substitutions or Rana box repositioning—using the well-characterized Brevinin-1BW (+3) as a low-cationicity comparator from the same species [2][7].

Quote Request

Request a Quote for Brevinin-1N protein precursor, partial

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.